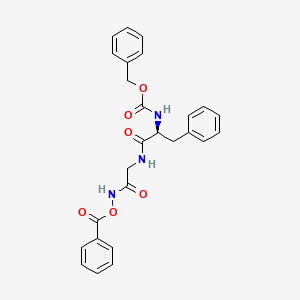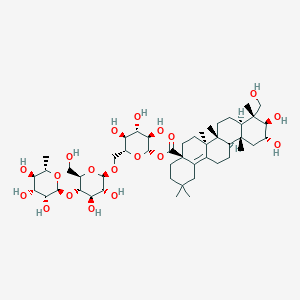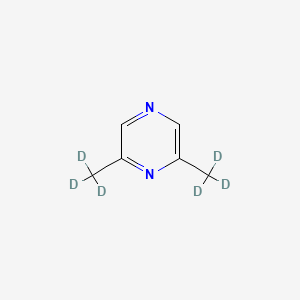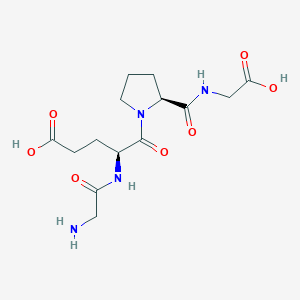
Tetrapeptide-4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrapeptide-4 is a peptide composed of four amino acids linked by peptide bonds Peptides, including tetrapeptides, are short chains of amino acids that play crucial roles in various biological processes
准备方法
Tetrapeptide-4 can be synthesized using solid-phase peptide synthesis, a widely used method for producing peptides. This method involves the sequential addition of protected amino acids to a solid support, followed by deprotection and cleavage from the support. The process typically includes the following steps:
Attachment of the first amino acid: The first amino acid is attached to a solid resin.
Coupling of subsequent amino acids: Each subsequent amino acid is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide and 1-hydroxybenzotriazole.
Deprotection: The protecting groups on the amino acids are removed using reagents like trifluoroacetic acid.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid, water, and scavengers.
Industrial production of this compound follows similar principles but on a larger scale, with optimizations for yield and purity.
化学反应分析
Tetrapeptide-4 can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can be carried out using reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine to break disulfide bonds.
Substitution: this compound can undergo substitution reactions where specific amino acids are replaced with others to modify its properties.
Hydrolysis: Hydrolysis reactions can break peptide bonds, leading to the formation of smaller peptides or individual amino acids.
Common reagents and conditions used in these reactions include acidic or basic environments, specific enzymes, and various chemical reagents. The major products formed depend on the specific reaction and conditions used.
科学研究应用
Tetrapeptide-4 has a wide range of scientific research applications, including:
Chemistry: this compound is used in studies of peptide synthesis, structure-activity relationships, and peptide-based drug design.
Biology: It is used to investigate protein-protein interactions, signal transduction pathways, and cellular processes.
Medicine: this compound is explored for its potential therapeutic applications, including wound healing, anti-inflammatory effects, and as a component in anti-aging skincare products.
Industry: It is used in the development of cosmetics and personal care products due to its ability to enhance skin appearance and texture.
作用机制
Tetrapeptide-4 exerts its effects by interacting with specific molecular targets and pathways. In skincare, it promotes collagen synthesis by activating fibroblasts, the cells responsible for producing collagen. This leads to increased collagen production, improved skin elasticity, and reduced appearance of wrinkles. This compound may also have anti-inflammatory properties, contributing to its overall beneficial effects on the skin.
相似化合物的比较
Tetrapeptide-4 can be compared with other similar compounds, such as:
Palmitoyl Tetrapeptide-7: Known for its anti-inflammatory and skin-repairing properties.
Acetyl Tetrapeptide-5: Used for its ability to reduce puffiness and dark circles around the eyes.
Palmitoyl Pentapeptide-4: Promotes collagen synthesis and is widely used in anti-aging products.
This compound is unique due to its specific amino acid sequence and its ability to target collagen production effectively. Its combination of collagen-boosting and anti-inflammatory properties makes it a valuable ingredient in skincare formulations.
属性
分子式 |
C14H22N4O7 |
|---|---|
分子量 |
358.35 g/mol |
IUPAC 名称 |
(4S)-4-[(2-aminoacetyl)amino]-5-[(2S)-2-(carboxymethylcarbamoyl)pyrrolidin-1-yl]-5-oxopentanoic acid |
InChI |
InChI=1S/C14H22N4O7/c15-6-10(19)17-8(3-4-11(20)21)14(25)18-5-1-2-9(18)13(24)16-7-12(22)23/h8-9H,1-7,15H2,(H,16,24)(H,17,19)(H,20,21)(H,22,23)/t8-,9-/m0/s1 |
InChI 键 |
SCAKQYSGEIHPLV-IUCAKERBSA-N |
手性 SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCC(=O)O)NC(=O)CN)C(=O)NCC(=O)O |
规范 SMILES |
C1CC(N(C1)C(=O)C(CCC(=O)O)NC(=O)CN)C(=O)NCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





methyl phosphate](/img/structure/B12378501.png)
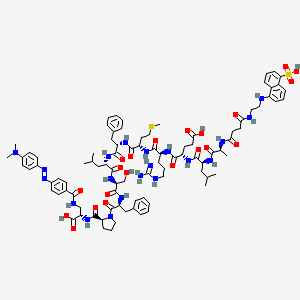
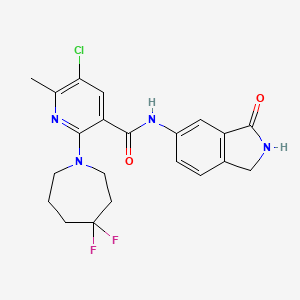
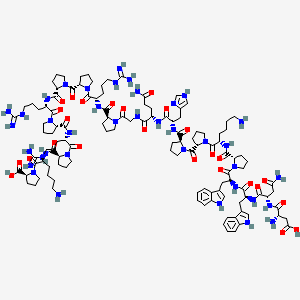
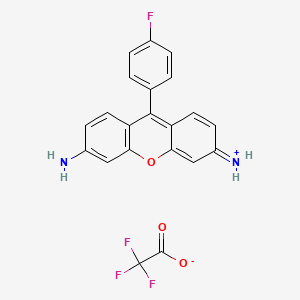
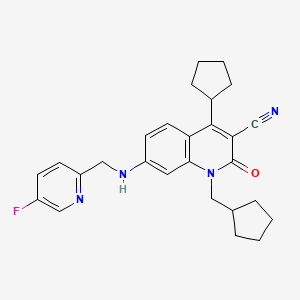
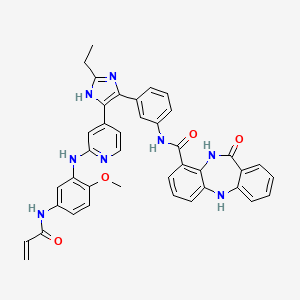
![4-(5,6-dimethoxypyridin-3-yl)-2-[(4,6-dimethylquinazolin-2-yl)amino]-1H-pyrimidin-6-one](/img/structure/B12378541.png)
